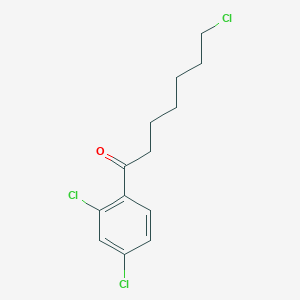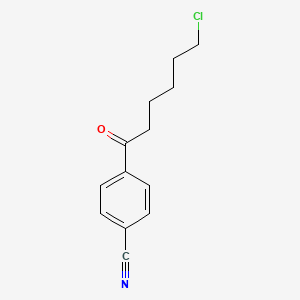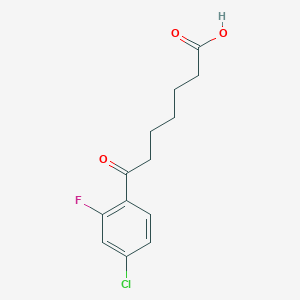
4-Chloro-8-ethylquinoline-3-carbonitrile
Übersicht
Beschreibung
4-Chloro-8-ethylquinoline-3-carbonitrile (CEQC) is an organic chemical compound with a wide range of possible applications in the fields of science and medicine. It is a white solid substance with a molecular weight of 214.63 g/mol and a melting point of 172-174°C. CEQC is a member of the quinoline family and is synthesized by a reaction between 4-chloro-8-ethylquinoline and carbonitrile. This compound has been studied extensively due to its potential applications and its ability to interact with different biological systems.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Chloro-8-ethylquinoline-3-carbonitrile, focusing on six unique fields:
Antimicrobial Agents
4-Chloro-8-ethylquinoline-3-carbonitrile has shown significant potential as an antimicrobial agent. Quinoline derivatives, including this compound, are known for their ability to inhibit the growth of various bacteria and fungi. This makes them valuable in developing new antibiotics and antifungal medications, especially in the face of rising antibiotic resistance .
Anticancer Research
Quinoline derivatives are extensively studied for their anticancer properties. 4-Chloro-8-ethylquinoline-3-carbonitrile, with its unique structure, can interact with DNA and proteins in cancer cells, leading to cell cycle arrest and apoptosis. This compound is being explored for its potential to develop new chemotherapeutic agents that are more effective and have fewer side effects .
Anti-inflammatory Applications
The anti-inflammatory properties of quinoline derivatives are well-documented. 4-Chloro-8-ethylquinoline-3-carbonitrile can inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimalarial Agents
Quinoline-based compounds have a long history of use as antimalarial agents. 4-Chloro-8-ethylquinoline-3-carbonitrile is being investigated for its ability to inhibit the growth of Plasmodium species, the parasites responsible for malaria. This research is crucial for developing new treatments as resistance to existing antimalarial drugs continues to grow .
Antiviral Research
The antiviral potential of 4-Chloro-8-ethylquinoline-3-carbonitrile is another area of active research. Quinoline derivatives have shown efficacy against various viruses, including SARS-CoV-2, the virus responsible for COVID-19. This compound could contribute to the development of new antiviral therapies that target viral replication and assembly .
Neuroprotective Agents
Research into neuroprotective agents has highlighted the potential of quinoline derivatives in treating neurodegenerative diseases. 4-Chloro-8-ethylquinoline-3-carbonitrile may protect neurons from oxidative stress and apoptosis, offering hope for conditions such as Alzheimer’s and Parkinson’s diseases .
Wirkmechanismus
Target of Action
This compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.
Mode of Action
Quinoline derivatives have been known to participate in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 4-Chloro-8-ethylquinoline-3-carbonitrile might interact with its targets via similar mechanisms.
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the context of its use.
Eigenschaften
IUPAC Name |
4-chloro-8-ethylquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2/c1-2-8-4-3-5-10-11(13)9(6-14)7-15-12(8)10/h3-5,7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFYYUFSVOJJMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(C=N2)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-ethylquinoline-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















